(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule featuring a triazolo-thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and triazolo-thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents include chlorinated aromatic compounds, phenylhydrazine, and various catalysts to facilitate the reactions .
Industrial Production Methods
For large-scale production, the synthesis is optimized to ensure high yield and purity. Industrial methods may involve continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and materials industries .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo substitution reactions, introducing different substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution can introduce various functional groups to the aromatic rings .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches .
Medicine
The compound shows promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases .
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials .
Mechanism of Action
The mechanism by which (5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Other Triazolo-Thiazole Derivatives: Compounds with similar core structures but different substituents, used in various chemical and biological applications.
Uniqueness
The uniqueness of (5Z)-5-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of functional groups and aromatic rings. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C27H18ClN5OS |
---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C27H18ClN5OS/c1-17-7-9-19(10-8-17)25-29-27-33(31-25)26(34)23(35-27)15-20-16-32(22-5-3-2-4-6-22)30-24(20)18-11-13-21(28)14-12-18/h2-16H,1H3/b23-15- |
InChI Key |
VILHNEMUQMNLEI-HAHDFKILSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)/SC3=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)SC3=N2 |
Origin of Product |
United States |
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